molecular formula C11H16ClN3O3 B2380651 6-Amino-5-(2-chloroacetyl)-3-methyl-1-(2-methylpropyl)-1,2,3,4-tetrahydropyrimidine-2,4-dione CAS No. 734535-44-5

6-Amino-5-(2-chloroacetyl)-3-methyl-1-(2-methylpropyl)-1,2,3,4-tetrahydropyrimidine-2,4-dione

Cat. No. B2380651
CAS RN: 734535-44-5
M. Wt: 273.72
InChI Key: XHTDSDSCNSIIOA-UHFFFAOYSA-N
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Description

The compound “6-Amino-5-(2-chloroacetyl)-3-methyl-1-(2-methylpropyl)-1,2,3,4-tetrahydropyrimidine-2,4-dione” is a pyrimidine derivative. Pyrimidines are aromatic heterocyclic organic compounds similar to benzene and pyridine, containing two nitrogen atoms at positions 1 and 3 of the six-member ring .


Chemical Reactions Analysis

Pyrimidine derivatives, like the compound , can undergo a variety of chemical reactions. The active hydrogen on C-2 of these compounds can take part in a variety of condensation and substitution reactions .

Scientific Research Applications

Structural Analysis and Hydrogen Bonding

The compound's structural characteristics, especially its capacity to form hydrogen bonds, are of significant interest in scientific research. For instance, a study focusing on the salt-type adduct formed between a similar compound, 6-amino-3-methyl-5-nitrosopyrimidine-2,4(1H,3H)-dione, and piperidine, revealed intricate sheet structures containing 20 independent hydrogen bonds. These structures are formed through intermolecular interactions, including N-H...O and N-H...N hydrogen bonds, highlighting the compound's potential in forming complex molecular architectures (Orozco et al., 2009).

Crystal Structure and Hydrogen Bonding Patterns

Studies on the crystal structure of related compounds, such as 1-[(Cyclopropylmethoxy)methyl]-6-(3,4-dimethoxybenzyl)-5-ethyl-1,2,3,4-tetrahydropyrimidine-2,4-dione, showcase the near-planar nature of the pyrimidine rings and the intricate hydrogen bonding patterns that contribute to the compound's stability. These hydrogen bonds, especially between the amino group of the tetrahydropyrimidine-2,4-dione molecule and the exocyclic O atom of an adjacent molecule, lead to the formation of inversion dimers, which are of considerable interest in the study of molecular structures (El‐Brollosy et al., 2012).

Supramolecular Assemblies

The dihydropyrimidine-2,4-(1H,3H)-dione functionality of compounds similar to the query compound has been demonstrated to be a suitable module for the formation of novel crown-containing hydrogen-bonded supramolecular assemblies. These assemblies are formed through extensive hydrogen-bonding intermolecular interactions and have shown to result in both 2D and 3D networks, offering potential applications in the field of molecular engineering and design (Fonari et al., 2004).

properties

IUPAC Name

6-amino-5-(2-chloroacetyl)-3-methyl-1-(2-methylpropyl)pyrimidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16ClN3O3/c1-6(2)5-15-9(13)8(7(16)4-12)10(17)14(3)11(15)18/h6H,4-5,13H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHTDSDSCNSIIOA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CN1C(=C(C(=O)N(C1=O)C)C(=O)CCl)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16ClN3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Amino-5-(2-chloroacetyl)-3-methyl-1-(2-methylpropyl)-1,2,3,4-tetrahydropyrimidine-2,4-dione

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